![molecular formula C9H15NO2 B2817894 10-Oxa-6-azaspiro[4.6]undecan-7-one CAS No. 2287345-51-9](/img/structure/B2817894.png)

10-Oxa-6-azaspiro[4.6]undecan-7-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

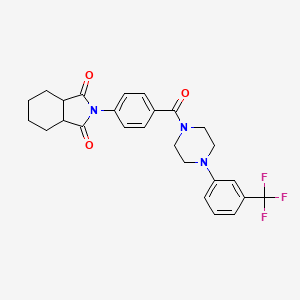

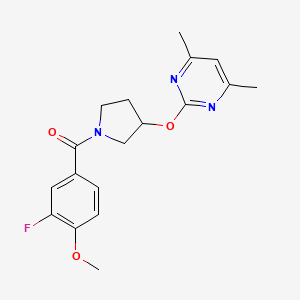

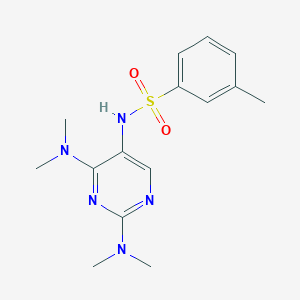

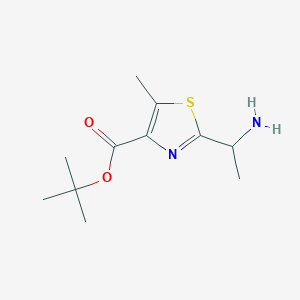

10-Oxa-6-azaspiro[4.6]undecan-7-one is a chemical compound with the CAS Number: 2287345-51-9 . It has a molecular weight of 169.22 . The compound is typically stored at room temperature and comes in a powder form .

Molecular Structure Analysis

The InChI code for 10-Oxa-6-azaspiro[4.6]undecan-7-one is 1S/C9H15NO2/c11-8-3-6-12-7-9 (10-8)4-1-2-5-9/h1-7H2, (H,10,11) . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis

10-Oxa-6-azaspiro[4.6]undecan-7-one is a powder that is stored at room temperature . It has a molecular weight of 169.22 .Wissenschaftliche Forschungsanwendungen

Synthetic Approaches to Spiroaminals

Compounds with the spiroaminal structure, including variations like "1-oxa-7-azaspiro[5.5]undecane" and related systems, are significant due to their presence in natural and synthetic products with notable biological activities. Their unique structural frameworks pose a challenging target for chemical synthesis, leading to the development of various synthetic strategies. These strategies are crucial for accessing a wide range of biologically active compounds and for exploring their potential applications in medicinal chemistry and drug discovery (Sinibaldi & Canet, 2008).

Antibacterial Agents

Research into spirocyclic derivatives of ciprofloxacin, incorporating the "1-oxa-9-azaspiro[5.5]undecane" scaffold, has led to the synthesis of new fluoroquinolone derivatives with specific antibacterial activity against gram-negative and gram-positive bacteria. This exploration demonstrates the potential of spirocyclic compounds in the development of novel antibacterial agents (Lukin et al., 2022).

Electrochemical Lactonization

The modification of electrodes with spirocyclic compounds, such as the "1-azaspiro[5.5]undecane N-oxyl" radical, for the electrocatalytic oxidation of diols to optically active lactones showcases an innovative application in asymmetric synthesis. This method offers a new approach to producing enantiopure compounds, vital for pharmaceutical applications (Kashiwagi et al., 2003).

Antitumor Activity

Novel "1-oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-dione" derivatives have been synthesized and evaluated for their anticancer activity against various cancer cell lines. Preliminary results indicate significant activity, highlighting the therapeutic potential of these spirocyclic compounds in cancer treatment (Yang et al., 2019).

Modular Efficient Route to Spirodioxanes, Oxathianes, and Morpholines

The development of a modular and efficient synthetic pathway to access spirodioxanes, oxathianes, and morpholines with the spirocyclic core demonstrates the versatility of these compounds in organic synthesis. This research paves the way for the generation of structurally diverse and functionally rich molecules (Goubert, Canet, & Sinibaldi, 2009).

Safety And Hazards

The compound has been assigned the GHS07 pictogram . The hazard statements associated with it are H315, H319, and H335 . These statements indicate that the compound can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Eigenschaften

IUPAC Name |

10-oxa-6-azaspiro[4.6]undecan-7-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15NO2/c11-8-3-6-12-7-9(10-8)4-1-2-5-9/h1-7H2,(H,10,11) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTVDNZJDAYVGFV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2(C1)COCCC(=O)N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

10-Oxa-6-azaspiro[4.6]undecan-7-one | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![8-fluoro-2-(5-methylpyrazine-2-carbonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2817813.png)

![ethyl 2-(2-(4-oxo-2-phenyl-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2817814.png)

![8-(2-Propenyloxy)-1,4-dioxaspiro[4.5]decane](/img/structure/B2817818.png)

![3,4-dimethoxy-N-{4-oxo-2-[4-(propan-2-yl)phenyl]-4H-chromen-6-yl}benzamide](/img/structure/B2817823.png)

![3-(7-chloro-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)-N-[2-(cyclohex-1-en-1-yl)ethyl]benzamide](/img/structure/B2817824.png)

![4-((1,3-dimethyl-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene)methyl)phenyl 3-chlorobenzo[b]thiophene-2-carboxylate](/img/structure/B2817827.png)

![N-[2-Hydroxy-2-(5-thiophen-2-ylfuran-2-yl)ethyl]-2-(trifluoromethyl)benzamide](/img/structure/B2817830.png)

![[2-(6-Tert-butylpyridazin-3-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]-(2,4-dimethyl-1,3-thiazol-5-yl)methanone](/img/structure/B2817831.png)

![(E)-2-(2-cyano-3-(3-ethoxy-4-hydroxyphenyl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2817832.png)

![1-(4-(4-(2-fluorophenyl)piperazin-1-yl)-4-oxobutyl)-4-isobutylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2817833.png)